molecular formula C14H17NO2 B1621920 5-Oct-1-ynylnicotinic acid CAS No. 845266-29-7

5-Oct-1-ynylnicotinic acid

Cat. No.: B1621920
CAS No.: 845266-29-7
M. Wt: 231.29 g/mol
InChI Key: QCJIZXKMWCHTFZ-UHFFFAOYSA-N
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Description

5-Oct-1-ynylnicotinic acid is an organic compound with the molecular formula C14H17NO2 It is a derivative of nicotinic acid, featuring an octynyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oct-1-ynylnicotinic acid typically involves the coupling of an octynyl group with a nicotinic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the formation of the carbon-carbon bond between the octynyl group and the nicotinic acid core . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oct-1-ynylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the octynyl group to a double or single bond.

    Substitution: The nicotinic acid core can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of octynyl ketones or carboxylic acids.

    Reduction: Formation of octenyl or octyl derivatives.

    Substitution: Introduction of various functional groups on the nicotinic acid core.

Scientific Research Applications

5-Oct-1-ynylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Oct-1-ynylnicotinic acid involves its interaction with specific molecular targets. The octynyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD).

    Octynyl Derivatives: Other compounds featuring an octynyl group attached to different cores, such as benzene or pyridine.

Uniqueness: 5-Oct-1-ynylnicotinic acid is unique due to the combination of the nicotinic acid core and the octynyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-oct-1-ynylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-4-5-6-7-8-12-9-13(14(16)17)11-15-10-12/h9-11H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJIZXKMWCHTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384931
Record name 5-oct-1-ynylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-29-7
Record name 5-(1-Octyn-1-yl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-oct-1-ynylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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